molecular formula C23H18N2O3S B2643357 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate CAS No. 953221-70-0

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate

Cat. No.: B2643357
CAS No.: 953221-70-0
M. Wt: 402.47
InChI Key: PMJPZYRIEVFPFJ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is built around a benzo[d]thiazole core, a privileged scaffold widely recognized for its diverse pharmacological potential . Specifically, the 2-(dimethylamino)benzothiazole moiety is a key structural feature found in compounds investigated for various biological activities. Researchers are exploring this chemical class for its potential application in developing novel therapeutic agents. Benzo[d]thiazole derivatives have been reported to exhibit antibacterial properties, with some analogs demonstrating potent activity against Gram-negative bacteria and functioning as effective dihydrofolate reductase (DHFR) inhibitors . Furthermore, structurally related compounds have been investigated for their potential as anticonvulsants and anti-Alzheimer's agents . The 4-benzoylbenzoate ester component of the molecule adds complexity and can be utilized to modulate the compound's overall physicochemical properties, such as lipophilicity and solubility, which are critical parameters in optimizing drug-like characteristics. The primary value of this compound is as a sophisticated chemical tool for researchers, enabling structure-activity relationship (SAR) studies, biological screening, and the synthesis of more complex molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-benzoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-25(2)23-24-19-13-12-18(14-20(19)29-23)28-22(27)17-10-8-16(9-11-17)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJPZYRIEVFPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with dimethylamine and benzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve more scalable approaches, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and reduce reaction time .

Chemical Reactions Analysis

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Biological Localization: PiB’s hydroxyl group enables diagnostic imaging, while the 4-benzoylbenzoate in the target compound may favor tissue retention due to lipophilicity .

Structure-Activity Relationship (SAR) Insights

  • Position 2 Substituents: Dimethylamino (target compound) vs. cyclohexylamino (CB-NPs) vs. methylthio (7t). Electron-donating groups (e.g., –NMe₂) improve solubility and binding to polar targets, whereas hydrophobic groups (e.g., –SCy) enhance membrane permeability .
  • Position 6 Modifications : Ester groups (4-benzoylbenzoate) may increase metabolic stability compared to hydroxyl (PiB) or amide (7t) groups, which are prone to hydrolysis or rapid excretion .

Biological Activity

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3SC_{18}H_{18}N_2O_3S, with a molecular weight of approximately 342.41 g/mol. Its structural characteristics include a benzothiazole moiety, which is known for its diverse biological activities.

Research indicates that compounds containing benzothiazole derivatives often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymes : Many benzothiazole derivatives have been studied for their ability to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterases (ChE). For instance, derivatives similar to this compound have shown promising inhibitory effects against MAO-B and butyrylcholinesterase (BuChE) .
  • Blood-Brain Barrier Penetration : The compound's structure suggests it may effectively penetrate the blood-brain barrier (BBB), making it a candidate for treating central nervous system disorders .

Antidepressant and Neuroprotective Effects

Studies have demonstrated that related compounds exhibit antidepressant-like effects in animal models. For example, compounds derived from benzothiazole have been shown to significantly reduce immobility time in forced swim tests, indicating potential antidepressant activity .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay revealed that these compounds maintain cell viability above 90% at effective concentrations, suggesting a favorable safety profile .

Case Studies

Case Study 1: Inhibition of MAO-B
A study evaluated the inhibitory potency of various benzothiazole derivatives against MAO-B. Among them, a compound structurally related to this compound showed an IC50 value of 14.80±5.45μM14.80\pm 5.45\,\mu M, indicating strong inhibitory activity .

Case Study 2: Cholinesterase Inhibition
Another study focused on the inhibition of BuChE by benzothiazole derivatives. The compound exhibited significant inhibitory activity with an inhibition rate exceeding 77%, although it was less potent than the positive control .

Data Table: Summary of Biological Activities

Activity Compound IC50 Value Comments
MAO-B InhibitionBenzothiazole derivative14.80±5.45μM14.80\pm 5.45\,\mu MStrong inhibitory effect
BuChE InhibitionBenzothiazole derivative>77% inhibition rateLess potent than control
Antidepressant ActivityBenzothiazole derivativeSignificant reduction in immobility timeSuggests potential for depression treatment

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